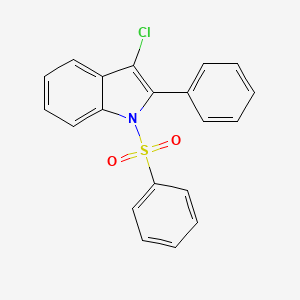

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole

Description

Properties

CAS No. |

88207-48-1 |

|---|---|

Molecular Formula |

C20H14ClNO2S |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-chloro-2-phenylindole |

InChI |

InChI=1S/C20H14ClNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H |

InChI Key |

HMCUFSJGBRTBKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Arylation of Indoles

Palladium-catalyzed direct arylation is a cornerstone for synthesizing substituted indoles. For 1-(benzenesulfonyl)-3-chloro-2-phenyl-1H-indole, palladium(II) acetate (Pd(OAc)₂) combined with bis(diphenylphosphino)methane (dppm) as a ligand enables regioselective C–H functionalization at the indole’s 3-position. The reaction employs water as a solvent, aligning with green chemistry principles.

Reaction Conditions:

- Substrate: 1-(Benzenesulfonyl)-1H-indole

- Aryl halide: Chlorobenzene derivative

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: dppm (10 mol%)

- Temperature: 80–100°C

- Yield: 10–77%

Lower yields (e.g., 10–30%) are attributed to competing side reactions, such as over-arylation or decomposition of the palladium complex. Increasing the ligand-to-catalyst ratio to 2:1 improves stability, achieving yields up to 77% for analogous structures.

Metal-Free Cyclization of o-Alkynyl Arylamines

A novel metal-free approach utilizes o-alkynyl arylamines and dichalcogenides (e.g., diphenyldiselane) under oxidative conditions. This method avoids precious metals, reducing costs and purification complexity.

| Parameter | Value |

|---|---|

| Substrate | N-(2-(Phenylethynyl)phenyl)benzenesulfonamide |

| Dichalcogenide | 1,2-Diphenyldiselane (0.5 equiv) |

| Oxidant | PhICl₂ (0.7 equiv) |

| Solvent | Ethanol |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 97% |

The mechanism involves in situ generation of PhSeCl , which undergoes electrophilic cyclization with the alkyne to form the indole core. Key advantages include:

- Regioselectivity : Exclusive formation of the 3-selenyl intermediate, later oxidized to the chloro derivative.

- Scalability : Demonstrated at 1.0 mmol scale with 95% yield.

Sequential Functionalization via Van Leusen Reaction

Though primarily used for indole-3-carbaldehyde derivatives, the Van Leusen three-component reaction offers a pathway to functionalize the indole’s 3-position. Adapting this method involves:

- Condensation of indole-3-carbaldehyde with amines.

- Cyclization with p-toluenesulfonylmethyl isocyanide (TosMIC).

- Substrate : 6-Chloro-1H-indole-3-carbaldehyde

- Amine : Phenethylamine

- Base : K₂CO₃

- Solvent : DMF

- Temperature : 60°C

- Yield : 47%

While this method introduces diversity at the 3-position, subsequent sulfonylation and chlorination steps are required to achieve the target compound, complicating the synthesis.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Arylation | Pd(OAc)₂/dppm | 10–77 | High | Moderate |

| Metal-Free Cyclization | None | 97 | Low | High |

| Van Leusen Reaction | K₂CO₃ | 47 | Moderate | Low |

Key Findings:

- The metal-free cyclization method outperforms others in yield and cost efficiency.

- Palladium-catalyzed methods suffer from variable yields due to side reactions but offer flexibility in aryl group introduction.

- Van Leusen-based routes are less practical due to multi-step requirements.

Reaction Optimization and Critical Parameters

Solvent Effects

Oxidant Stoichiometry

Excess PhICl₂ (>0.7 equiv) in metal-free methods leads to over-oxidation, reducing yields. Sub-stoichiometric amounts (<0.5 equiv) result in incomplete cyclization.

Temperature Control

- Room temperature (25°C) is optimal for metal-free cyclization.

- Pd-catalyzed reactions require 80–100°C to activate C–H bonds.

Analytical and Spectroscopic Validation

Thin-Layer Chromatography (TLC)

- Used to monitor reaction progress in all methods.

- Eluent systems: Hexanes/ethyl acetate (20:1 to 9:1).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Distinct signals for benzenesulfonyl (δ 7.8–7.6 ppm) and indole protons (δ 7.5–7.3 ppm).

- ¹³C NMR : Carbonyl signal at δ 165–160 ppm confirms sulfonamide formation.

Challenges and Limitations

- Regioselectivity : Competing arylation at the indole’s 2- or 4-positions remains problematic in Pd-catalyzed methods.

- Functional Group Tolerance : Strong oxidants (e.g., PhICl₂) may degrade electron-rich aryl groups.

- Purification : Silica gel chromatography is required due to similar polarities of byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfide derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Formation of substituted indole derivatives.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of sulfinyl or sulfide derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the indole ring can interact with various biological pathways, modulating their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The compound’s structural uniqueness lies in its combination of substituents. Key comparisons include:

Key Observations :

- Steric Bulk : The 2-phenyl group introduces greater steric hindrance than the 2-methyl group in , which may influence binding pocket interactions in biological targets.

- Hydrophobicity : The benzenesulfonyl group confers higher lipophilicity relative to benzyl (logP ~4 vs. ~3.5 in ), impacting membrane permeability .

Physicochemical Properties

- Solubility : The target compound is likely soluble in chlorinated solvents (e.g., chloroform, dichloromethane), similar to and , due to aromatic and sulfonyl moieties.

- Hydrogen Bonding : Unlike and , which have hydrogen-bond acceptors (aldehyde, formyl), the target compound lacks such groups, reducing polar interactions .

Structural and Conformational Analysis

- Ring Puckering: Indole derivatives often exhibit non-planar conformations. The target compound’s phenyl and benzenesulfonyl groups may induce puckering amplitudes distinct from the planar 3-formylindole in , as analyzed via Cremer-Pople coordinates .

- Crystal Packing : The 2-phenyl group in the target compound could adopt a perpendicular orientation relative to the indole ring, similar to the 2-methyl group in , as observed in single-crystal studies .

Biological Activity

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole is a compound of increasing interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1-(benzenesulfonyl)-3-chloro-2-phenyl-1H-indole typically involves multi-step organic reactions, including the use of palladium catalysts for carbon-carbon and carbon-nitrogen coupling. The compound is derived from indole structures, which are known for their diverse biological activities.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of indole derivatives, including 1-(benzenesulfonyl)-3-chloro-2-phenyl-1H-indole. In vitro evaluations have shown that certain indole derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) indicating their effectiveness.

Table 1: Antimycobacterial Activity of Indole Derivatives

| Compound | MIC (µM) | Remarks |

|---|---|---|

| 3r (similar structure) | 19.4 | Among the most effective in series |

| 3h (trifluoromethyl group) | 18.2 | Strong activity compared to others |

| 3f (methoxy-substituted) | 84.3 | Moderate activity |

| 3g (fluorinated structure) | 94.7 | Reduced activity |

The compound's structure significantly influences its biological activity. For instance, the presence of electron-withdrawing groups enhances the antimycobacterial efficacy, while bulky substituents tend to reduce it .

Cytotoxicity and Genotoxicity

Assessments of cytotoxicity reveal that some derivatives exhibit low toxicity towards mammalian cells, such as HepG2 and Vero cell lines. Compound 3r , for instance, demonstrated no significant cytotoxic effects at concentrations below 30 µM. However, caution is warranted as some compounds showed potential genotoxic effects at higher concentrations, necessitating further evaluation for safety in therapeutic applications .

The proposed mechanism of action for these indole derivatives includes interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. Time-kill studies indicated that certain compounds exhibit a time-dependent bactericidal effect, maintaining their efficacy over extended periods .

Case Studies

Several case studies have explored the biological activities of indole derivatives, particularly focusing on their potential as novel antimycobacterial agents:

- Study on Compound 3r : This study demonstrated that compound 3r maintained a consistent bactericidal effect over a 21-day period at concentrations close to its MIC. The compound's ability to reduce viable cell counts significantly suggests its potential as a lead candidate for tuberculosis treatment .

- Comparative Analysis with Rifampicin : In comparative studies, the behavior of compound 3r was found to be comparable to that of rifampicin, a first-line drug for tuberculosis treatment. This highlights the therapeutic potential of indole derivatives in treating resistant strains of Mtb .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole?

- Methodological Answer : The compound can be synthesized via sulfonylation of a pre-functionalized indole scaffold. A typical approach involves reacting 3-chloro-2-phenyl-1H-indole with benzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Purification is often achieved via flash chromatography or recrystallization. For analogous procedures, refer to the reaction of benzenesulfonyl chloride with indole derivatives in , where heating at 130°C and flash distillation were employed . Parallel methodologies for related indole systems, such as those in , suggest using anhydrous solvents and inert atmospheres to minimize side reactions .

Q. How is the compound characterized structurally and spectroscopically post-synthesis?

- Methodological Answer : Characterization involves a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and purity.

- X-ray crystallography for absolute stereochemical assignment. Software like ORTEP-III () or WinGX () is used to analyze crystallographic data and generate thermal ellipsoid plots . For example, demonstrates the use of hydrogen-bonding and π-interaction analysis to validate crystal packing .

- Mass spectrometry (EI or ESI) to confirm molecular weight and fragmentation patterns.

Q. What are the primary structural features of this compound?

- Methodological Answer : The molecule features a non-planar indole core due to steric hindrance between the benzenesulfonyl group and the 2-phenyl substituent. Dihedral angles between the indole ring and attached aryl groups are critical; for example, reports an 86.97° angle between the indole and tolyl rings in a related compound, analyzed via X-ray diffraction . The 3-chloro substituent further influences electronic distribution, which can be quantified using DFT calculations ( ) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence conformational flexibility and reactivity?

- Methodological Answer : Substituent effects can be studied via:

- Comparative crystallography : Replace the 3-chloro group with bulkier/electron-withdrawing groups (e.g., bromo, nitro) and analyze conformational changes using ring-puckering coordinates () .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess steric strain and frontier molecular orbitals () .

- Kinetic studies : Monitor reaction rates in nucleophilic substitutions to evaluate electronic effects (e.g., para-substituted benzenesulfonyl groups).

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static solid-state structures. Strategies include:

- Variable-temperature NMR to detect conformational equilibria.

- Density Functional Theory (DFT) simulations to compare solution-phase conformers with crystallographic data () .

- Cross-validation using complementary techniques like IR spectroscopy or Raman microscopy to detect hydrogen-bonding patterns () .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software like MOE () to predict binding affinities with enzymes (e.g., cytochrome P450) .

- Molecular Dynamics (MD) simulations : Employ GROMACS or AMBER to study solvation effects and protein-ligand stability.

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data () .

Q. How can researchers design experiments to evaluate substituent effects on pharmacological activity?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with varying groups at positions 2, 3, and N1 ( provides a template for imidazole-indole derivatives) .

- Bioassays : Test inhibition of kinase or protease targets, using IC₅₀ values to rank substituent efficacy () .

- Crystallographic analysis : Resolve ligand-target co-crystal structures to identify critical interactions (e.g., halogen bonding with 3-chloro, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.